3,4-dihidroxipirimidina

Descripción general

Descripción

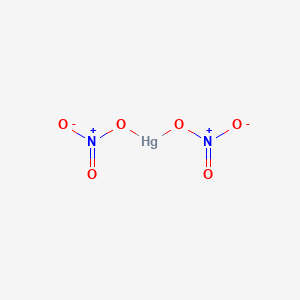

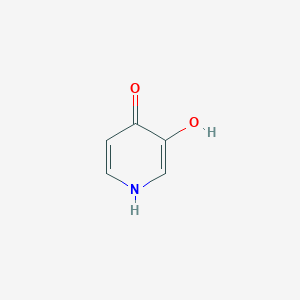

pyridine-3,4-diol is an organic compound with the molecular formula C5H5NO2. It is also known as pyridine-3,4-diol. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth positions of the pyridine ring. It is a white to light yellow crystalline powder that is soluble in water, ethanol, and ether .

Aplicaciones Científicas De Investigación

pyridine-3,4-diol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Pyridine-3,4-diol, also known as 3,4-Dihydroxypyridine, is a chemical compound that has been used as a precursor for palladium-catalyzed cross-coupling reactions It’s known that pyridine scaffolds are frequently used in functional materials and have been found in numerous naturally occurring compounds .

Mode of Action

The mode of action of pyridine-3,4-diol involves its conversion into bis(perfluoroalkanesulfonates), which are substrates for the construction of extended π-systems using palladium-catalyzed coupling reactions . This process involves a tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms .

Biochemical Pathways

It’s known that the compound is an intermediate in 4-hydroxypyridine metabolism by an agrobacterium sp . In this process, pyridine-3,4-diol is converted into 1 mol of pyruvate, 2 mol of formate, and 1 mol of NH3 at pH 7.0 .

Pharmacokinetics

It’s known that the compound can be prepared in good yields from trifluoromethyl-substituted 4-hydroxypyridine precursors .

Result of Action

The result of the action of pyridine-3,4-diol involves the formation of bis(perfluoroalkanesulfonates) and the emission of fluorescence in the violet region of the spectrum . This suggests that the compound could potentially be used in the development of fluorescent materials.

Action Environment

The action environment of pyridine-3,4-diol can influence its stability and efficacy. For instance, the tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms can be influenced by the pH of the environment . .

Análisis Bioquímico

Biochemical Properties

3,4-Dihydroxypyridine plays a significant role in biochemical reactions. It is an intermediate in the metabolism of 4-hydroxypyridine by Agrobacterium sp . The compound is converted by extracts into 1 mol of pyruvate, 2 mol of formate, and 1 mol of NH3 at pH 7.0 . This indicates that 3,4-Dihydroxypyridine interacts with enzymes that catalyze these reactions.

Cellular Effects

It has been suggested that it may have potential antithyroid effects . In vitro studies have shown that 3,4-Dihydroxypyridine, like methimazole and propylthiouracil, inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxypyridine involves its interaction with various biomolecules. It is believed to inhibit the iodination of human thyroglobulin and interfere with the activation of human lymphocytes . This suggests that 3,4-Dihydroxypyridine may bind to these biomolecules, inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is an intermediate in the metabolism of 4-hydroxypyridine, suggesting that its effects may change over time as it is metabolized .

Metabolic Pathways

3,4-Dihydroxypyridine is involved in the metabolic pathway of 4-hydroxypyridine in Agrobacterium sp . It is converted into pyruvate, formate, and NH3, indicating that it interacts with enzymes that catalyze these reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: pyridine-3,4-diol can be synthesized through the oxidation of pyridine. A common method involves the use of hydrogen peroxide or other oxidizing agents to achieve this transformation . The reaction typically requires controlled conditions to ensure the selective oxidation of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 3,4-dihydroxypyridine often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Análisis De Reacciones Químicas

Types of Reactions: pyridine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a reagent and catalyst in organic synthesis, participating in oxidation reactions, carbonylation reactions, and dehydration reactions of alcohols .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield dihydropyridines .

Comparación Con Compuestos Similares

3-Hydroxypyridine: Similar to 3,4-dihydroxypyridine but with only one hydroxyl group.

4-Hydroxypyridine: Another hydroxylated pyridine derivative with a hydroxyl group at the fourth position.

Pyridine-3,4-diol: Another name for 3,4-dihydroxypyridine.

Uniqueness: pyridine-3,4-diol is unique due to the presence of two hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual hydroxylation allows for more versatile chemical reactivity and potential biological activities compared to its mono-hydroxylated counterparts .

Propiedades

IUPAC Name |

3-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274234 | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-48-6, 1121-23-9 | |

| Record name | 3,4-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-PYRIDINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4-Dihydroxypyridine is a product of microbial metabolism. Certain bacteria, including Agrobacterium sp. and Arthrobacter sp., produce it as an intermediate during the degradation of 4-hydroxypyridine. [, ]

A: The formation of 3,4-dihydroxypyridine from 4-hydroxypyridine involves a two-step enzymatic process. First, a flavin-dependent monooxygenase (4-hydroxypyridine-3-hydroxylase) catalyzes the hydroxylation of 4-hydroxypyridine, requiring one molecule of oxygen and one molecule of NADH or NADPH. [] This enzyme exhibits high specificity for its substrate and can utilize either NADH or NADPH. The second step involves an oxidative ring opening catalyzed by an amidohydrolase, ultimately leading to the formation of 3,4-dihydroxypyridine. []

A: Leucaena leucocephala, a tropical legume, contains mimosine, a non-protein amino acid. While mimosine itself is toxic, it is readily degraded by rumen bacteria in ruminants into 3,4-dihydroxypyridine (3,4-DHP). [] 3,4-DHP is a potent goitrogen, causing thyroid gland enlargement in animals that lack the specific ruminal bacteria capable of degrading it. []

A: Introducing 3,4-DHP-degrading ruminal bacteria, such as Synergistes jonesii, into the rumen of susceptible animals effectively prevents leucaena toxicosis. [] These bacteria can be transferred through ruminal inoculation from adapted animals, enriched cultures, or pure cultures. []

A: Yes, methods have been developed to detect and quantify 3,4-dihydroxypyridine in biological samples like urine and plant extracts. [, ] These methods often involve extraction, purification steps (e.g., using cation-exchange resins), and subsequent analysis, such as chromatography or spectrophotometry. []

A: No, 3,4-dihydroxypyridine is also found in plants. It is a product of mimosine degradation in Leucaena leucocephala. This breakdown is catalyzed by a specific enzyme, mimosine C-AMylase, present in Leucaena seedlings. []

A: Research indicates that 3,4-dihydroxypyridine exhibits goitrogenic activity, meaning it can induce goiter formation by interfering with thyroid hormone synthesis. [] This activity is a significant concern regarding leucaena toxicity in ruminants. []

A: While mimosine is known as a defleecing agent in sheep, its metabolite 3,4-dihydroxypyridine (DHP) has been found to be ineffective for this purpose when administered intravenously. [] Mimosine's effectiveness is attributed to its ability to halt fiber growth when its plasma concentration is maintained above a certain threshold for a specific duration. []

ANone: The molecular formula of 3,4-dihydroxypyridine is C5H5NO2, and its molecular weight is 111.10 g/mol.

A: The presence of two hydroxyl groups (-OH) and a nitrogen atom in the pyridine ring of 3,4-dihydroxypyridine significantly influences its chemical reactivity, hydrogen bonding ability, and potential interactions with biological targets. [, ]

A: Yes, derivatives of 3,4-dihydroxypyridine, specifically bis(perfluoroalkanesulfonate)s, have been successfully employed as substrates in palladium-catalyzed cross-coupling reactions. [] These reactions are valuable tools in organic synthesis for constructing complex molecules.

A: Research shows that 3,4-dihydroxypyridine can be used as a ligand to stabilize palladium nanoparticles supported on magnetic Fe3O4 nanoparticles. [, ] This material acts as a reusable and efficient heterogeneous catalyst for Suzuki reactions, important for forming carbon-carbon bonds in organic synthesis. [, ]

A: Yes, 3,4-dihydroxypyridine plays a crucial role in the multicomponent assembly of boron-based dendritic nanostructures. [] It acts as a ligand, coordinating with arylboronic acids to form pentameric macrocycles through boronate ester linkages and dative B-N bonds. These macrocycles serve as building blocks for creating larger dendritic structures with potential applications in nanotechnology. []

A: Yes, studies using NMR spectroscopy and chemometric analysis on Leucaena leucocephala have shown that jasmonate-elicited stress leads to changes in metabolite levels in the plant's leaves. [] One notable change is the accumulation of 3,4-dihydroxypyridine, suggesting its involvement in the plant's response to stress. []

A: Yes, a common method for synthesizing 3,4-dihydroxypyridine derivatives involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. This approach has proven successful in achieving good yields of various 3,4-dihydroxypyridine derivatives. []

A: Various techniques are employed to characterize 3,4-dihydroxypyridine, including: * Spectroscopy: Raman, infrared, and ultraviolet-visible spectroscopy provide insights into its molecular vibrations and electronic transitions, aiding in structural elucidation and tautomeric form identification. [, ] * X-ray crystallography: This technique helps determine the solid-state structure and packing arrangements of 3,4-dihydroxypyridine and its derivatives. [] * Chromatography: Methods like thin-layer chromatography and high-performance liquid chromatography are used for separation and quantification in biological samples and reaction mixtures. [, ] * Mass spectrometry: Coupled with techniques like gas chromatography, mass spectrometry aids in identifying and quantifying 3,4-dihydroxypyridine and its derivatives in complex mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.